molecular formula C14H13ClN4O5S B11419227 5-chloro-2-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide

Cat. No.: B11419227
M. Wt: 384.8 g/mol
InChI Key: UPUWOOIKOLZALA-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with chloro, ethanesulfonyl, and carboxamide groups, as well as a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Sulfonylation: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

    Nitrophenyl Substitution: The nitrophenyl moiety can be attached through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like iron powder and hydrochloric acid.

    Substitution: The chloro group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Properties

Molecular Formula

C14H13ClN4O5S

Molecular Weight

384.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H13ClN4O5S/c1-3-25(23,24)14-16-7-10(15)12(18-14)13(20)17-11-6-9(19(21)22)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,17,20)

InChI Key

UPUWOOIKOLZALA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Cl

Origin of Product

United States

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